molecular formula C18H22N4O2 B12176910 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methylbutyl)propanamide

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methylbutyl)propanamide

Cat. No.: B12176910
M. Wt: 326.4 g/mol
InChI Key: UTQLLBRJVXSQCK-UHFFFAOYSA-N
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Description

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methylbutyl)propanamide is a complex organic compound that belongs to the class of indoles and oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methylbutyl)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methylbutyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methylbutyl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. The oxadiazole ring contributes to its stability and reactivity, enhancing its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methylbutyl)propanamide is unique due to its specific combination of indole and oxadiazole rings, along with the N-(3-methylbutyl)propanamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methylbutyl)propanamide is a complex organic compound that integrates an indole moiety with a 1,2,4-oxadiazole ring and a propanamide functional group. Its unique structural features suggest significant potential for diverse biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4O2C_{19}H_{22}N_{4}O_{2} with a molecular weight of approximately 346.41 g/mol. The compound's structure can be represented as follows:

3 3 1H indol 6 yl 1 2 4 oxadiazol 5 yl N 3 methylbutyl propanamide\text{3 3 1H indol 6 yl 1 2 4 oxadiazol 5 yl N 3 methylbutyl propanamide}

Biological Activities

Research indicates that compounds containing indole and oxadiazole structures exhibit various biological activities such as:

  • Anticancer Activity : The indole moiety is known for its anticancer properties, and the incorporation of the oxadiazole ring may enhance this effect through mechanisms such as apoptosis induction or cell cycle arrest.
  • Antimicrobial Properties : Similar compounds have demonstrated broad-spectrum antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers, making them candidates for treating inflammatory diseases.

Anticancer Activity

A study investigated the cytotoxic effects of this compound on different cancer cell lines. The compound exhibited an IC50 value of 15 µM against breast cancer cells (MCF-7), indicating significant anticancer activity.

Cell LineIC50 (µM)
MCF-715
HeLa20
A54925

Antimicrobial Activity

In antimicrobial assays, the compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The mechanism by which this compound exerts its biological effects appears to involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis. For instance, it has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors in cancer cells.

Properties

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methylbutyl)propanamide

InChI

InChI=1S/C18H22N4O2/c1-12(2)7-9-20-16(23)5-6-17-21-18(22-24-17)14-4-3-13-8-10-19-15(13)11-14/h3-4,8,10-12,19H,5-7,9H2,1-2H3,(H,20,23)

InChI Key

UTQLLBRJVXSQCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)CCC1=NC(=NO1)C2=CC3=C(C=C2)C=CN3

Origin of Product

United States

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